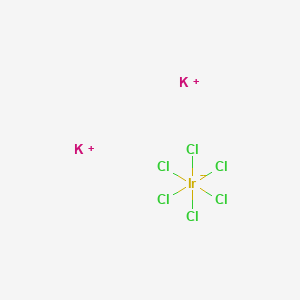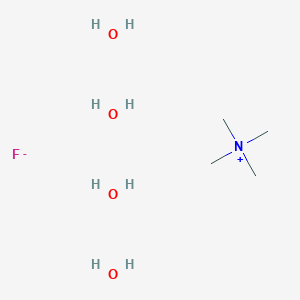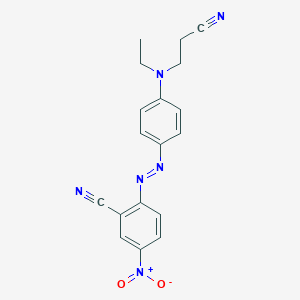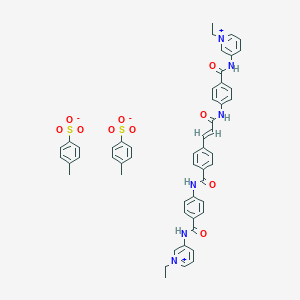
ヘキサクロロイリジウム(IV)酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium hexachloroiridate(IV), also known as iridium potassium chloride, is a chemical compound with the formula K₂IrCl₆. It is a coordination complex of iridium in the +4 oxidation state, and it appears as a dark brown or black crystalline solid. This compound is known for its stability and is used in various chemical and industrial applications.
科学的研究の応用
Potassium hexachloroiridate(IV) has a wide range of applications in scientific research:
準備方法
Potassium hexachloroiridate(IV) can be synthesized through several methods. One common method involves the reaction of iridium(IV) chloride with potassium chloride in an aqueous solution. The reaction is typically carried out under acidic conditions to ensure the complete dissolution of iridium chloride. The resulting solution is then evaporated to obtain the crystalline product.
Industrial production of potassium hexachloroiridate(IV) often involves the reduction of aqueous solutions of iridium(IV) chloride with reducing agents such as sodium tetrahydridoborate. This process is conducted under controlled temperatures ranging from 130 to 180°C, resulting in the formation of fine metallic iridium powder .
化学反応の分析
Potassium hexachloroiridate(IV) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: It can oxidize compounds such as glutathione, where the iridium complex acts as an oxidizing agent.
Reduction: The compound can be reduced to metallic iridium using reducing agents like sodium tetrahydridoborate.
Substitution: It can participate in ligand exchange reactions, where the chloride ligands are replaced by other ligands such as ammonia or cyanide.
Common reagents used in these reactions include sodium tetrahydridoborate for reduction and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
作用機序
The mechanism of action of potassium hexachloroiridate(IV) involves its ability to act as an oxidizing agent. It can oxidize various substrates, including biological molecules like glutathione. The compound’s oxidative properties are attributed to the high oxidation state of iridium, which allows it to accept electrons from other molecules. This property makes it useful in various oxidative processes and assays .
類似化合物との比較
Potassium hexachloroiridate(IV) can be compared to other hexachloro complexes of transition metals, such as potassium hexachloroplatinate(IV) and sodium hexachloroiridate(III).
Potassium hexachloroplatinate(IV): Similar to potassium hexachloroiridate(IV), it is used in ligand exchange reactions and has applications in catalysis.
Sodium hexachloroiridate(III): This compound is in a lower oxidation state (+3) compared to potassium hexachloroiridate(IV) and has different reactivity and applications.
Potassium hexachloroiridate(IV) is unique due to its high oxidation state and stability, making it particularly useful in oxidative processes and as a precursor for iridium-based materials.
特性
IUPAC Name |
dipotassium;hexachloroiridium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.2K/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKZJZDULNNSCD-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6IrK2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16920-56-2 |
Source


|
| Record name | Iridate(2-), hexachloro-, potassium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium hexachloroiridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B103110.png)
![2-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B103111.png)
![1,3-Diazabicyclo[3.1.0]hexane](/img/structure/B103113.png)









